2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H9BrFN and its molecular weight is 242.09 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H10BrFN
- CAS Number: 10443591
Structural Features
The presence of the bromo and fluoro substituents on the phenyl ring contributes to the compound's unique reactivity and interaction with biological targets. The nitrile group also plays a significant role in its chemical behavior.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within cells. The halogen substituents can enhance binding affinity, potentially leading to the inhibition of critical pathways involved in microbial growth or cancer cell proliferation.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various substituted phenyl compounds, including this compound. The findings indicated that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 30 |
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCTXASXKDFYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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